molecular formula C20H20O8 B1247940 2'-Hydroxy-3,7,8,4',5'-pentamethoxyflavone

2'-Hydroxy-3,7,8,4',5'-pentamethoxyflavone

Cat. No. B1247940
M. Wt: 388.4 g/mol
InChI Key: ILFIBHRYVRDHNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-hydroxy-3,7,8,4',5'-pentamethoxyflavone is a pentamethoxyflavone that is flavone substituted by methoxy groups at positions 3, 7, 8, 4' and 5' and a hydroxy group at position 2'. It has been isolated from Mimosa diplotricha. It has a role as a plant metabolite. It is a pentamethoxyflavone and a monohydroxyflavone. It derives from a flavone.
2'-Hydroxy-3, 4', 5', 7, 8-pentamethoxyflavone belongs to the class of organic compounds known as 8-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C8 atom of the flavonoid backbone. 2'-Hydroxy-3, 4', 5', 7, 8-pentamethoxyflavone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2'-hydroxy-3, 4', 5', 7, 8-pentamethoxyflavone is primarily located in the membrane (predicted from logP). 2'-Hydroxy-3, 4', 5', 7, 8-pentamethoxyflavone can be biosynthesized from flavone. Outside of the human body, 2'-hydroxy-3, 4', 5', 7, 8-pentamethoxyflavone can be found in pulses. This makes 2'-hydroxy-3, 4', 5', 7, 8-pentamethoxyflavone a potential biomarker for the consumption of this food product.

Scientific Research Applications

Disease Chemoprevention and Molecular Mechanisms

Hydroxylated polymethoxyflavones (PMFs), including 2'-Hydroxy-3,7,8,4',5'-pentamethoxyflavone, have garnered significant interest due to their range of biological properties. These compounds, found naturally in citrus peel and other plants, have been documented to exhibit chemopreventive effects such as anti-cancer, anti-inflammation, anti-atherosclerosis, and neuroprotection. They regulate cell death, proliferation, differentiation, repair, and metabolism by acting on signaling cascades, gene transcription, and enzyme activity. The precise mechanisms of action depend on the structure of the hydroxylated PMFs and the number and position of hydroxyl groups. However, further investigation is needed to fully understand their efficacy in chemoprevention and oral bioavailability (Lai et al., 2015).

Bioactivity and Hydroxylation Patterns

The hydroxylation patterns of flavonoids, including 2'-Hydroxy-3,7,8,4',5'-pentamethoxyflavone, significantly influence their chemical properties and nutritional values. Hydroxylation modifications at specific positions enhance the bioactivities of these flavonoids. Enzymes like flavonoid 3′-hydroxylase (F3′H) and flavonoid 3′5′-hydroxylase (F3′5′H) are crucial for the hydroxylation of the B ring of flavonoids, impacting their overall functionality. These enzymes in the flavonoid biosynthesis pathway are potential targets for future bioengineering of plants and mass production of flavonoids with designated hydroxylation patterns, highlighting their nutritional importance. Furthermore, the correct hydroxylation pattern can influence the degradation of flavonoids, opening new research opportunities (Liu et al., 2022).

Anti-Inflammatory Properties

Flavonoids, including hydroxylated polyphenols, have been recognized for their extensive medicinal properties, including anti-inflammatory effects. They activate antioxidant pathways, inhibit secretions of enzymes like lysozymes and β-glucuronidase, and reduce inflammatory reactions. By modulating the expression and activation of cytokines and regulating the gene expression of pro-inflammatory molecules, flavonoids provide treatment options for various inflammation-related diseases, including COVID-19-induced inflammation and other chronic conditions (Al-Khayri et al., 2022).

properties

Product Name

2'-Hydroxy-3,7,8,4',5'-pentamethoxyflavone

Molecular Formula

C20H20O8

Molecular Weight

388.4 g/mol

IUPAC Name

2-(2-hydroxy-4,5-dimethoxyphenyl)-3,7,8-trimethoxychromen-4-one

InChI

InChI=1S/C20H20O8/c1-23-13-7-6-10-16(22)20(27-5)18(28-17(10)19(13)26-4)11-8-14(24-2)15(25-3)9-12(11)21/h6-9,21H,1-5H3

InChI Key

ILFIBHRYVRDHNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3O)OC)OC)OC)OC

melting_point

183.5-184°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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